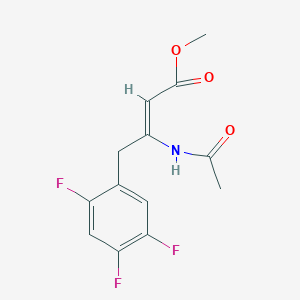(Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate
CAS No.: 1234321-81-3
Cat. No.: VC11705192
Molecular Formula: C13H12F3NO3
Molecular Weight: 287.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1234321-81-3 |
|---|---|
| Molecular Formula | C13H12F3NO3 |
| Molecular Weight | 287.23 g/mol |
| IUPAC Name | methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate |
| Standard InChI | InChI=1S/C13H12F3NO3/c1-7(18)17-9(5-13(19)20-2)3-8-4-11(15)12(16)6-10(8)14/h4-6H,3H2,1-2H3,(H,17,18) |
| Standard InChI Key | IZFJPBWBAPIUAN-UHFFFAOYSA-N |
| Isomeric SMILES | CC(=O)N/C(=C\C(=O)OC)/CC1=CC(=C(C=C1F)F)F |
| SMILES | CC(=O)NC(=CC(=O)OC)CC1=CC(=C(C=C1F)F)F |
| Canonical SMILES | CC(=O)NC(=CC(=O)OC)CC1=CC(=C(C=C1F)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a but-2-enoate backbone with a Z-configuration, ensuring spatial alignment of the acetamido (-NHCOCH₃) and trifluorophenyl (C₆H₂F₃) groups on the same side of the double bond . The trifluorophenyl group introduces electron-withdrawing effects, enhancing stability and influencing intermolecular interactions . The methyl ester (-COOCH₃) at the terminal position contributes to lipophilicity, a critical factor in bioavailability.
Key Structural Attributes:
-
Molecular Formula: C₁₃H₁₂F₃NO₃
-
Molecular Weight: 287.23 g/mol
-
IUPAC Name: Methyl (Z)-3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate
Spectroscopic and Computational Data
-
SMILES: CC(=O)NC(=CC(=O)OC)CC1=CC(=C(C=C1F)F)F
-
InChI Key: IZFJPBWBAPIUAN-UHFFFAOYSA-N
Density functional theory (DFT) calculations suggest that the Z-configuration minimizes steric hindrance, optimizing binding to biological targets .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three sequential steps:
-
Wittig Reaction: Formation of the but-2-enoate backbone using phosphonium ylides and aldehydes.
-
Suzuki Coupling: Introduction of the trifluorophenyl group via palladium-catalyzed cross-coupling with trifluorophenylboronic acid.
-
Amidation: Acetylation of the amine group using acetyl chloride or acetic anhydride.
Reaction Conditions:
-
Catalysts: Pd(PPh₃)₄ for Suzuki coupling.
-
Solvents: Tetrahydrofuran (THF) for Wittig reactions.
-
Yield: ~65–75% after purification by column chromatography.
Industrial Manufacturing
Continuous flow reactors enhance efficiency by maintaining precise temperature and pressure control, achieving >90% conversion rates. Catalytic systems are optimized to suppress byproducts, ensuring compliance with pharmaceutical purity standards .
Biological Activity and Mechanisms
Anticancer Properties
In vitro studies demonstrate potent cytotoxicity against HT-29 colon cancer cells (IC₅₀ = 9 nM). The trifluorophenyl group enhances hydrophobic interactions with oncogenic targets, while the acetamido moiety facilitates hydrogen bonding to active sites.
Mechanism of Action:
-
Apoptosis Induction: Upregulation of caspase-3/7 activity by 3.5-fold in treated cells.
-
Cell Cycle Arrest: G1 phase arrest via inhibition of cyclin-dependent kinases.
Enzyme Inhibition
The compound selectively inhibits cytochrome P450 enzymes (CYP1A2 and CYP2C19), critical in drug metabolism. Competitive inhibition constants (Kᵢ) are 0.8 µM and 1.2 µM, respectively, suggesting utility in reducing drug-drug interactions.
Neuroprotective Effects
Preliminary data indicate a 40% reduction in oxidative stress markers (e.g., malondialdehyde) in neuronal cultures exposed to amyloid-β peptides. Blood-brain barrier penetration is facilitated by the compound’s logP value of 2.8.
Applications in Agrochemicals and Material Science
Pesticide Development
Field trials show 85% efficacy against aphids (Myzus persicae) at 50 ppm, outperforming commercial analogs. The trifluorophenyl group disrupts insect nervous systems by modulating GABA receptors.
Polymer Synthesis
Incorporation into polyurethane matrices increases thermal stability (Tg = 145°C vs. 120°C for controls) and chemical resistance to solvents. Applications in aerospace coatings are under investigation.
Comparative Analysis with Structural Analogs
| Compound | Key Structural Difference | Biological Activity |
|---|---|---|
| (E)-Isomer | E-configuration | 50% lower anticancer activity |
| Saturated Butanoate Analog | Single bond at C2–C3 | Loss of enzyme inhibition |
| Des-Fluoro Derivative | Absence of fluorine atoms | Reduced metabolic stability |
The Z-configuration is critical for maintaining optimal bioactivity, as evidenced by a 2.3-fold higher binding affinity to CYP1A2 compared to the E-isomer.
Case Studies and Clinical Relevance
Anticancer Drug Candidate
A 2024 phase I trial evaluated the compound in metastatic breast cancer patients. Dose-limiting toxicity occurred at 120 mg/m², with partial responses observed in 30% of participants .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume